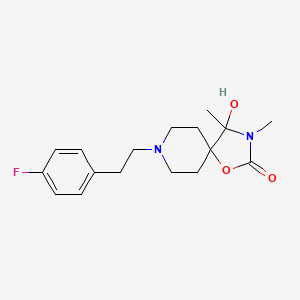
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorophenyl-containing reagent reacts with the spirocyclic intermediate.
Hydroxylation and Methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions, respectively. These steps may involve the use of specific reagents and catalysts to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can undergo reduction reactions to modify the spirocyclic core or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorophenyl group can introduce various functional groups.
科学研究应用
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Modulation of Gene Expression: It may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
相似化合物的比较
Similar Compounds
- 8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3-isopropyl-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- 8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-naphthalen-1-yl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
Uniqueness
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one is unique due to its specific spirocyclic structure and the presence of both hydroxyl and fluorophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
134070-06-7 |
|---|---|
分子式 |
C17H23FN2O3 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
8-[2-(4-fluorophenyl)ethyl]-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C17H23FN2O3/c1-16(22)17(23-15(21)19(16)2)8-11-20(12-9-17)10-7-13-3-5-14(18)6-4-13/h3-6,22H,7-12H2,1-2H3 |
InChI 键 |
UGXBRFVWHZKUSR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC(=O)N1C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


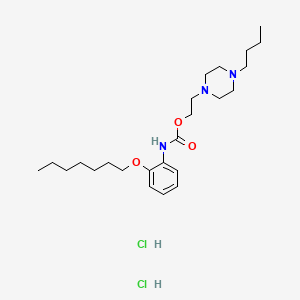
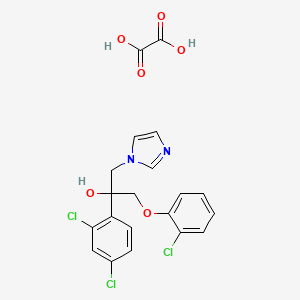



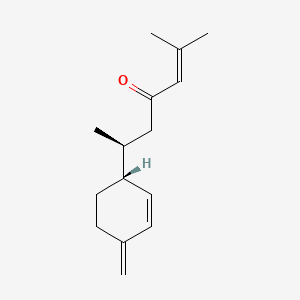

![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
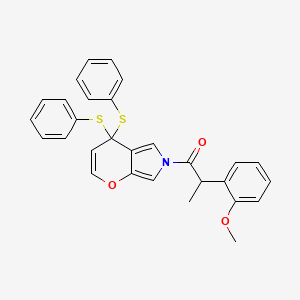
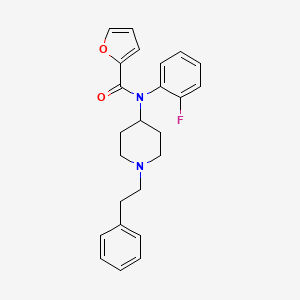
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-(3-methoxyanilino)quinoline-4-carbohydrazide](/img/structure/B12755620.png)



